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This guide provides a comprehensive meta-analysis of clinical trial data for Ganetespib, a

second-generation, small-molecule inhibitor of Heat Shock Protein 90 (HSP90). It offers an

objective comparison of Ganetespib's performance with other HSP90 inhibitors, supported by

experimental data from key clinical trials in various cancer indications.

Introduction to Ganetespib and HSP90 Inhibition
Heat Shock Protein 90 (HSP90) is a molecular chaperone crucial for the stability and function

of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation,

survival, and metastasis.[1] Inhibition of HSP90 leads to the degradation of these client

proteins, disrupting multiple oncogenic signaling pathways simultaneously. Ganetespib
(formerly STA-9090) is a potent, synthetic, resorcinol-containing triazolone inhibitor of HSP90

that binds to the N-terminal ATP-binding pocket of the chaperone.[2] It has demonstrated a

favorable safety profile compared to first-generation HSP90 inhibitors, with a notable lack of

significant liver, ocular, and cardiac toxicities.[3][4]

Comparative Efficacy of Ganetespib in Clinical
Trials
Ganetespib has been evaluated in a broad range of solid and hematologic malignancies, both

as a monotherapy and in combination with other anti-cancer agents. The following tables
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summarize the key efficacy and safety data from selected clinical trials of Ganetespib and

comparator HSP90 inhibitors.

Non-Small Cell Lung Cancer (NSCLC)
Ganetespib has been most extensively studied in NSCLC, particularly in combination with

docetaxel. The GALAXY program, consisting of the Phase II GALAXY-1 and Phase III

GALAXY-2 trials, provided significant insights into its clinical activity.

Table 1: Efficacy of Ganetespib in Advanced NSCLC (GALAXY-1 and GALAXY-2 Trials)

Trial (NCT
ID)

Treatment
Arm

No. of
Patients

Overall
Survival
(OS)
(months)

Progressio
n-Free
Survival
(PFS)
(months)

Objective
Response
Rate (ORR)

GALAXY-1

(NCT013481

26)

Ganetespib +

Docetaxel
125 9.8 4.5 Not Reported

Docetaxel 127 7.4 3.2 Not Reported

GALAXY-2

(NCT017984

85)

Ganetespib +

Docetaxel
335 10.9 4.2 13.7%[5]

Docetaxel 337 10.5 4.3 16%[5]

GALAXY-1 showed a trend towards improved OS and PFS with the addition of Ganetespib to

docetaxel in second-line treatment of advanced lung adenocarcinoma.[2][6] However, the

larger GALAXY-2 trial did not demonstrate a statistically significant improvement in OS or PFS

for the combination therapy compared to docetaxel alone.[7][8]

Table 2: Comparison with Other HSP90 Inhibitors in NSCLC
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Drug
Trial
(NCT ID)

Treatme
nt

No. of
Patients

OS
(months
)

PFS
(months
)

ORR
Key
Adverse
Events

Lumines

pib

(AUY922

)

Phase II

(NCT018

54034)

Monother

apy

29

(EGFR

exon 20

insertion)

13.0 2.9 17%

Diarrhea

(83%),

Visual

changes

(76%),

Fatigue

(45%)[9]

Tanespim

ycin (17-

AAG)

- - - - - -

Data in

NSCLC

is limited.

Luminespib has shown activity in a specific molecularly defined subgroup of NSCLC patients.

[9] Direct comparative trials between Ganetespib and Luminespib in the same patient

population are not available.

Metastatic Breast Cancer
Ganetespib has been investigated as a single agent and in combination therapy for metastatic

breast cancer (MBC), particularly in HER2-positive and triple-negative breast cancer (TNBC)

subtypes.

Table 3: Efficacy of Ganetespib in Metastatic Breast Cancer
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Trial
(NCT ID)

Treatme
nt

Patient
Subtype

No. of
Patients

OS
(weeks)

PFS
(weeks)

ORR

Clinical
Benefit
Rate
(CBR)

Phase II

(NCT016

77455)

Monother

apy

Unselect

ed MBC
22 46 7 9% 9%[8]

I-SPY2

(NCT010

42379)

+

Paclitaxel

(Neoadju

vant)

HER2-

Negative
93 - -

pCR:

26%
-

In a Phase II study of heavily pretreated MBC patients, single-agent Ganetespib showed

modest activity, with responses observed in trastuzumab-refractory HER2-positive and TNBC

patients.[8] In the neoadjuvant I-SPY2 trial, the addition of Ganetespib to standard

chemotherapy did not lead to a significant increase in pathologic complete response (pCR)

rates in HER2-negative breast cancer.[10]

Table 4: Comparison with Tanespimycin in HER2-Positive Metastatic Breast Cancer

Drug Trial
Treatme
nt

No. of
Patients

OS
(months
)

PFS
(months
)

ORR CBR

Tanespim

ycin (17-

AAG)

Phase II

+

Trastuzu

mab

31 17 6 22%
59%[8]

[11]

Tanespimycin, in combination with trastuzumab, demonstrated significant clinical activity in

patients with HER2-positive MBC who had progressed on prior trastuzumab-based therapy.[8]

[11]

Metastatic Castrate-Resistant Prostate Cancer (mCRPC)
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The efficacy of Ganetespib as a monotherapy has also been evaluated in patients with

mCRPC.

Table 5: Efficacy of Ganetespib in Metastatic Castrate-Resistant Prostate Cancer

Trial Treatment
No. of
Patients

Median PFS
(months)

6-month
PFS Rate

Key Grade
3 Toxicities

Phase II

(PCCTC)
Monotherapy 17 1.9 0%

Dehydration,

Diarrhea,

Fatigue[1][7]

Single-agent Ganetespib demonstrated minimal clinical activity in a heavily pretreated

population of men with mCRPC.[1][7]

Safety and Tolerability Profile
Across multiple clinical trials, Ganetespib has generally been well-tolerated. The most

common treatment-related adverse events are gastrointestinal in nature and fatigue, which are

typically mild to moderate in severity and manageable.

Table 6: Common Adverse Events Associated with Ganetespib (All Grades)

Adverse Event Frequency

Diarrhea ~48-64%[2][12]

Fatigue ~50%[12]

Nausea ~35%[12]

Hypersensitivity Reactions ~35%[12]

Compared to first-generation HSP90 inhibitors like Tanespimycin, Ganetespib has a more

favorable safety profile, with a lower incidence of severe hepatotoxicity, ocular toxicity, and

cardiac toxicity.[3][4]

Experimental Protocols
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GALAXY-2 Trial (NCT01798485) Methodology
Study Design: A randomized, international, open-label Phase III study.[13]

Patient Population: Patients with advanced (Stage IIIB/IV) non-small cell lung

adenocarcinoma who had progressed on one prior platinum-based chemotherapy regimen.

[11]

Treatment Arms:

Combination Arm: Ganetespib (150 mg/m²) administered intravenously on Day 1 and Day

15 of a 21-day cycle, in combination with docetaxel (75 mg/m²) on Day 1.[13]

Control Arm: Docetaxel (75 mg/m²) administered on Day 1 of a 21-day cycle.[13]

Primary Endpoint: Overall Survival (OS).[11]

Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR),

Disease Control Rate (DCR), and Duration of Response (DOR).[11]

Phase II Trial of Tanespimycin in HER2+ MBC
Methodology

Study Design: A single-arm, open-label Phase II study.[11]

Patient Population: Patients with metastatic HER2-positive breast cancer whose disease had

progressed on trastuzumab.[11]

Treatment: Tanespimycin (450 mg/m²) administered intravenously weekly, in combination

with a conventional dose of trastuzumab.[11]

Primary Endpoint: Response Rate by RECIST criteria.[11]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of Ganetespib and a typical

workflow for a clinical trial of an HSP90 inhibitor.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.hematologyandoncology.net/archives/june-2023/new-drug-approvals-in-prostate-cancer-and-their-effect-on-the-treatment-landscape/
https://aacrjournals.org/clincancerres/article/17/15/5132/76355/HSP90-Inhibition-Is-Effective-in-Breast-Cancer-A
https://www.benchchem.com/product/b611964?utm_src=pdf-body
https://www.hematologyandoncology.net/archives/june-2023/new-drug-approvals-in-prostate-cancer-and-their-effect-on-the-treatment-landscape/
https://www.hematologyandoncology.net/archives/june-2023/new-drug-approvals-in-prostate-cancer-and-their-effect-on-the-treatment-landscape/
https://aacrjournals.org/clincancerres/article/17/15/5132/76355/HSP90-Inhibition-Is-Effective-in-Breast-Cancer-A
https://aacrjournals.org/clincancerres/article/17/15/5132/76355/HSP90-Inhibition-Is-Effective-in-Breast-Cancer-A
https://aacrjournals.org/clincancerres/article/17/15/5132/76355/HSP90-Inhibition-Is-Effective-in-Breast-Cancer-A
https://aacrjournals.org/clincancerres/article/17/15/5132/76355/HSP90-Inhibition-Is-Effective-in-Breast-Cancer-A
https://aacrjournals.org/clincancerres/article/17/15/5132/76355/HSP90-Inhibition-Is-Effective-in-Breast-Cancer-A
https://aacrjournals.org/clincancerres/article/17/15/5132/76355/HSP90-Inhibition-Is-Effective-in-Breast-Cancer-A
https://www.benchchem.com/product/b611964?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611964?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


HSP90 Chaperone Cycle

Ganetespib Action
HSP90

ADP

Hydrolysis

Unfolded Client
Protein

Folded Client
Protein

ATP
Binds

Proteasomal
Degradation

Ganetespib
Inhibits ATP

binding

Click to download full resolution via product page

Ganetespib inhibits the HSP90 chaperone cycle, leading to client protein degradation.
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A typical workflow for a randomized controlled clinical trial of an HSP90 inhibitor.

Conclusion
Ganetespib, a second-generation HSP90 inhibitor, has demonstrated a manageable safety

profile and shown modest clinical activity in various cancer types, particularly in combination

with chemotherapy in NSCLC and as a single agent in specific subtypes of metastatic breast

cancer. While the large Phase III GALAXY-2 trial in NSCLC did not meet its primary endpoint,
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the data from various studies suggest that HSP90 inhibition remains a potentially valuable

therapeutic strategy. Future research may focus on identifying predictive biomarkers to select

patient populations most likely to benefit from Ganetespib and exploring novel combination

therapies. The comparison with other HSP90 inhibitors highlights the evolution of this class of

drugs, with second-generation agents like Ganetespib offering an improved therapeutic

window over first-generation compounds.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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